![molecular formula C20H24N4O3S B2887203 (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2035018-56-3](/img/structure/B2887203.png)
(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Biological Activity
The compound (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a piperazine ring substituted with a styrylsulfonyl group and a tetrahydropyrazolo moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that compounds with similar structures often exhibit selective inhibition of serotonin reuptake and modulation of dopaminergic pathways.
Antidepressant Properties
Recent research has indicated that derivatives of piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs). For instance, a study evaluated a series of piperazine derivatives for their ability to inhibit serotonin reuptake. The most promising candidates demonstrated significant reductions in immobility times in the forced swimming test (FST), suggesting potential antidepressant effects .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Serotonin Reuptake Inhibition | Significant reduction in serotonin levels | |
Neuroprotection | Protection against oxidative stress | |
Antidepressant Activity | Reduced immobility in FST |
Case Study: Synthesis and Evaluation
A recent study synthesized a series of piperazine derivatives including the target compound. The evaluation involved assessing their pharmacokinetic properties and biological efficacy. The results indicated that certain modifications to the piperazine structure enhanced both potency and selectivity for serotonin transporters .
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(19-16-18-8-4-5-10-24(18)21-19)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFISESEGAYOBA-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.